7-脱氮鸟苷

描述

Synthesis Analysis

The synthesis of 7-deazaguanosine derivatives involves several key steps, including regioselective halogenation, to introduce substituents at specific positions on the pyrrolo[2,3-d]pyrimidine nucleus. For instance, the synthesis of 7-chloro-, 7-bromo-, and 7-iodo-substituted 7-deaza-2′-deoxyguanosine derivatives demonstrates the versatility of halogenation reactions in modifying the 7-deazaguanosine scaffold (Ramzaeva & Seela, 1995).

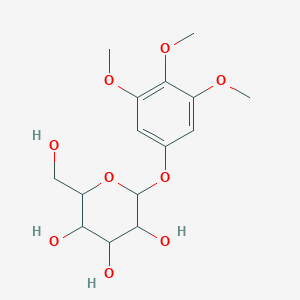

Molecular Structure Analysis

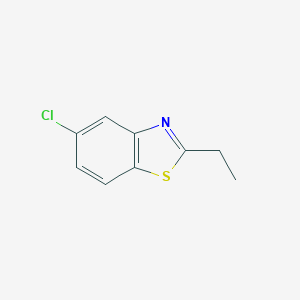

The molecular structure of 7-deazaguanosine derivatives is crucial for their interaction with biological molecules. Studies have shown that the introduction of phenyl or phenyltriazolyl residues at specific positions can significantly impact properties such as fluorescence, sugar conformation, and stability in DNA and RNA double helices (Ingale & Seela, 2016).

Chemical Reactions and Properties

7-Deazaguanosine and its derivatives undergo a range of chemical reactions, enabling the synthesis of complex nucleoside analogs. The "double click" reaction, for example, allows for the functionalization of 7-deazaguanosine DNA with branched side chains decorated with proximal pyrenes, showcasing the nucleoside's versatility as a scaffold for molecular probes (Seela & Ingale, 2010).

Physical Properties Analysis

The physical properties of 7-deazaguanosine derivatives, such as their solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of 7-deazaguanosine into oligonucleotides, for example, can affect the duplex's thermal stability, as seen in the modified duplex d(c7GpCpc7GpCpc7GpC), which exhibits a lower melting temperature compared to the parent purine hexamer due to altered base stacking and hydrogen bonding (Seela & Driller, 1985).

Chemical Properties Analysis

The chemical properties of 7-deazaguanosine, such as its reactivity and interaction with enzymes, are critical for its application in nucleic acid chemistry and drug design. For instance, the synthesis of 7-deaza-2′-deoxyguanosine-5′-triphosphate demonstrates the nucleoside's potential as a versatile molecular biology probe, highlighting its utility in enzymatic reactions and as a building block for nucleic acid analogs (Koreanilkumar et al., 2013).

科学研究应用

DNA 修饰

7-脱氮鸟苷参与 DNA 的修饰。已在 DNA 中发现修饰的核苷 2'-脱氧-7-氰基-和 2'-脱氧-7-酰胺基-7-脱氮鸟苷(分别为 dPreQ0 和 dADG)。这些是细菌鸟苷 tRNA 修饰途径和 dpd 基因簇的产物 . 该系统存在于多种细菌中,并在 DNA 修饰中起着至关重要的作用 .

细菌限制-修饰系统

dpd 基因簇编码构成精细的 Dpd 限制-修饰系统的蛋白质,参与 7-脱氮鸟苷的生产。 该系统存在于多种细菌中,并在 DNA 修饰中起着至关重要的作用 .

DNA 修饰系统的结构解析

7-脱氮鸟苷用于 DNA 修饰系统的结构解析。 已经阐明了来自蒙特维多沙门氏菌的 Dpd 修饰机制中每种蛋白质的作用,并已确定了 DpdA 的 X 射线晶体结构 .

激发态动力学

7-脱氮鸟苷用于激发态动力学的研究。 使用飞秒宽带瞬态吸收光谱法,研究了 7-脱氮鸟苷和鸟苷 5'-单磷酸盐在水溶液和甲醇水混合物中的激发态动力学 .

电子弛豫途径

对 DNA 和 RNA 核碱基进行一些小的结构修饰,例如 7-脱氮鸟苷,会对其激发态动力学和电子弛豫途径产生重大影响 .

核碱基的光稳定性

在 7-脱氮鸟苷中,用甲炔 (C–H) 基团取代鸟嘌呤部分的七号位上的单个氮原子,稳定了 1 ππ * Lb 和 La 状态,并改变了其势能面的拓扑结构。 这导致 7-脱氮鸟苷的弛豫动力学比鸟苷 5'-单磷酸盐的弛豫动力学慢 .

作用机制

Target of Action

The primary targets of 7-Deazaguanosine are the proteins encoded by the dpdA, dpdB, and dpdC genes . These proteins are necessary for DNA modification and are part of the Dpd restriction–modification system present in diverse bacteria .

Mode of Action

7-Deazaguanosine interacts with its targets through a transglycosylation reaction . The protein DpdA, which has homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0 ) . An unexpected ATPase activity in DpdB is necessary for the insertion of preQ 0 into DNA . DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Biochemical Pathways

The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . This pathway is responsible for the 7-deazaguanine-based modification of DNA .

Result of Action

The result of 7-Deazaguanosine’s action is the modification of DNA. The Dpd system inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ 0 -modified DNA to ADG-modified DNA . This modification plays a significant role in the molecular biology of DNA and tRNA, shaping diverse yet essential biological processes .

Action Environment

The action of 7-Deazaguanosine can be influenced by environmental factors. For instance, the presence of the dpd gene cluster, which encodes proteins necessary for DNA modification, is crucial for the action of 7-Deazaguanosine . The absence of this cluster in certain organisms can affect the compound’s action, efficacy, and stability

安全和危害

未来方向

The future directions for research on 7-Deazaguanosine could involve further elucidation of the Dpd modification machinery and the roles of each protein involved in the synthesis of 7-Deazaguanosine . Additionally, more research could be done to understand the impact of 7-Deazaguanosine on the excited state dynamics and electronic relaxation pathways of DNA and RNA nucleobases .

属性

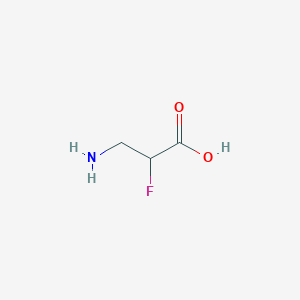

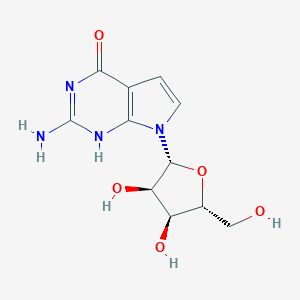

IUPAC Name |

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYMOPZHXMVHTA-DAGMQNCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977754 | |

| Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62160-23-0 | |

| Record name | 7-Deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062160230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)